

A Technical Guide to Commercially Available Roxadustat-d5 for Researchers

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Compound of Interest

Compound Name: Roxadustat-d5

Cat. No.: B8150255

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of commercially available sources for **Roxadustat-d5**, its core scientific background, and relevant technical data. This document aims to be a vital resource for those utilizing deuterated Roxadustat in their research endeavors.

Commercially Available Sources and Suppliers of Roxadustat-d5

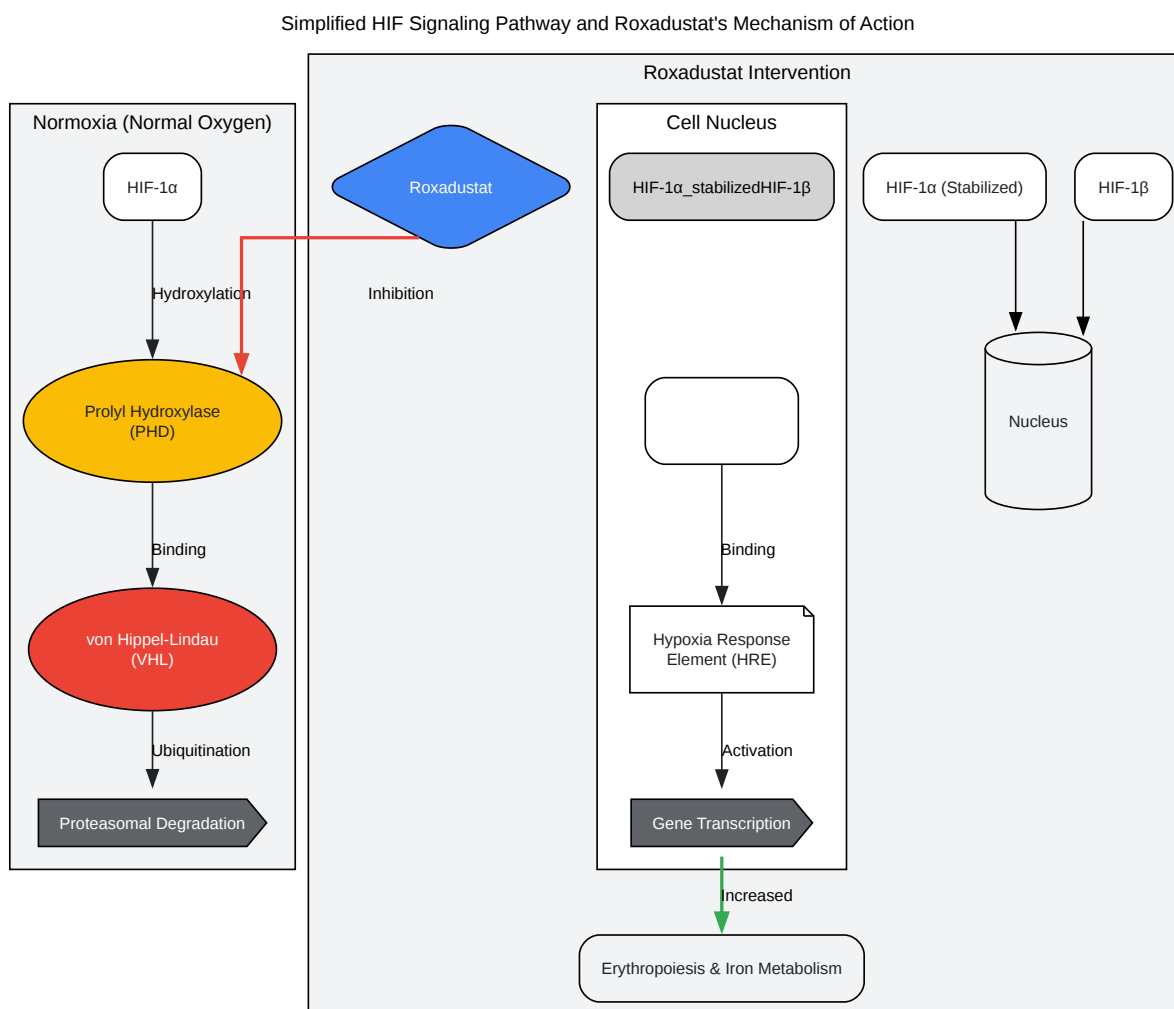
Roxadustat-d5, a deuterated analog of the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor Roxadustat, is a critical internal standard for pharmacokinetic and metabolic studies. Several reputable suppliers offer this compound for research purposes. The following table summarizes key information from various commercial sources.

Supplier	Catalog Number	CAS Number	Molecular Formula	Purity/Notes
Simson Pharma	R750001	2043026-13-5	C ₁₉ H ₁₁ D ₅ N ₂ O ₅	Certificate of Analysis provided.[1]
Cayman Chemical	34235	2043026-13-5	C ₁₉ H ₁₁ D ₅ N ₂ O ₅	>99% deuterated forms (d1-d5).[2]
MedChemExpress	HY-13426S	2043026-13-5	C ₁₉ H ₁₁ D ₅ N ₂ O ₅	Deuterium labeled Roxadustat.[3][4]
MedKoo Biosciences	464788	2043026-13-5	C ₁₉ H ₁₁ D ₅ N ₂ O ₅	For research use only.[5]

Core Scientific Principles: The HIF Signaling Pathway

Roxadustat functions by inhibiting HIF prolyl hydroxylases, enzymes that play a crucial role in the degradation of Hypoxia-Inducible Factor (HIF). By inhibiting these enzymes, Roxadustat stabilizes HIF, allowing it to accumulate and stimulate the production of erythropoietin (EPO) and improve iron metabolism. This mechanism is central to its therapeutic effect in treating anemia, particularly in patients with chronic kidney disease.[6][7][8][9][10]

The following diagram illustrates the simplified signaling pathway of HIF and the mechanism of action of Roxadustat.



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Caption: Mechanism of Roxadustat on the HIF signaling pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of **Roxadustat-d5** are not readily available in the public domain. However, based on general principles of organic synthesis and analytical chemistry, as well as information from patents and research articles on Roxadustat, the following outlines represent probable methodologies.

General Synthesis Approach

The synthesis of **Roxadustat-d5** would likely follow a similar pathway to that of unlabeled Roxadustat, with the introduction of deuterium atoms at the phenoxy group. This would typically involve using deuterated phenol (phenol-d6) as a starting material in the etherification step of the isoquinoline core synthesis. The subsequent steps of cyclization, methylation, and coupling with glycine would proceed as with the non-deuterated compound.

Note: The specific reaction conditions, catalysts, and purification methods would require optimization for the deuterated analog.

Purification of Roxadustat-d5

Purification of the final **Roxadustat-d5** product would likely involve standard techniques such as:

- **Recrystallization:** Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** For achieving high purity, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid is a common choice for compounds of this nature. The fractions containing the pure product are collected and the solvent is removed.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

- **Column:** A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m).

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where Roxadustat has significant absorbance.
- Purpose: To separate **Roxadustat-d5** from any non-deuterated or partially deuterated species and other process-related impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:

- Chromatography: Similar to the HPLC method described above to achieve separation.
- Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is typically used for quantitative analysis, monitoring the transition of the precursor ion (the molecular weight of **Roxadustat-d5**) to a specific product ion.
- Purpose: To accurately quantify the concentration of **Roxadustat-d5** in various matrices, often using non-deuterated Roxadustat as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

- ^1H NMR: To confirm the absence of protons at the deuterated positions of the phenoxy ring.
- ^{13}C NMR: To confirm the overall carbon skeleton of the molecule.
- Purpose: To verify the successful incorporation of deuterium atoms and the overall structure of the **Roxadustat-d5** molecule.

Quantitative Data

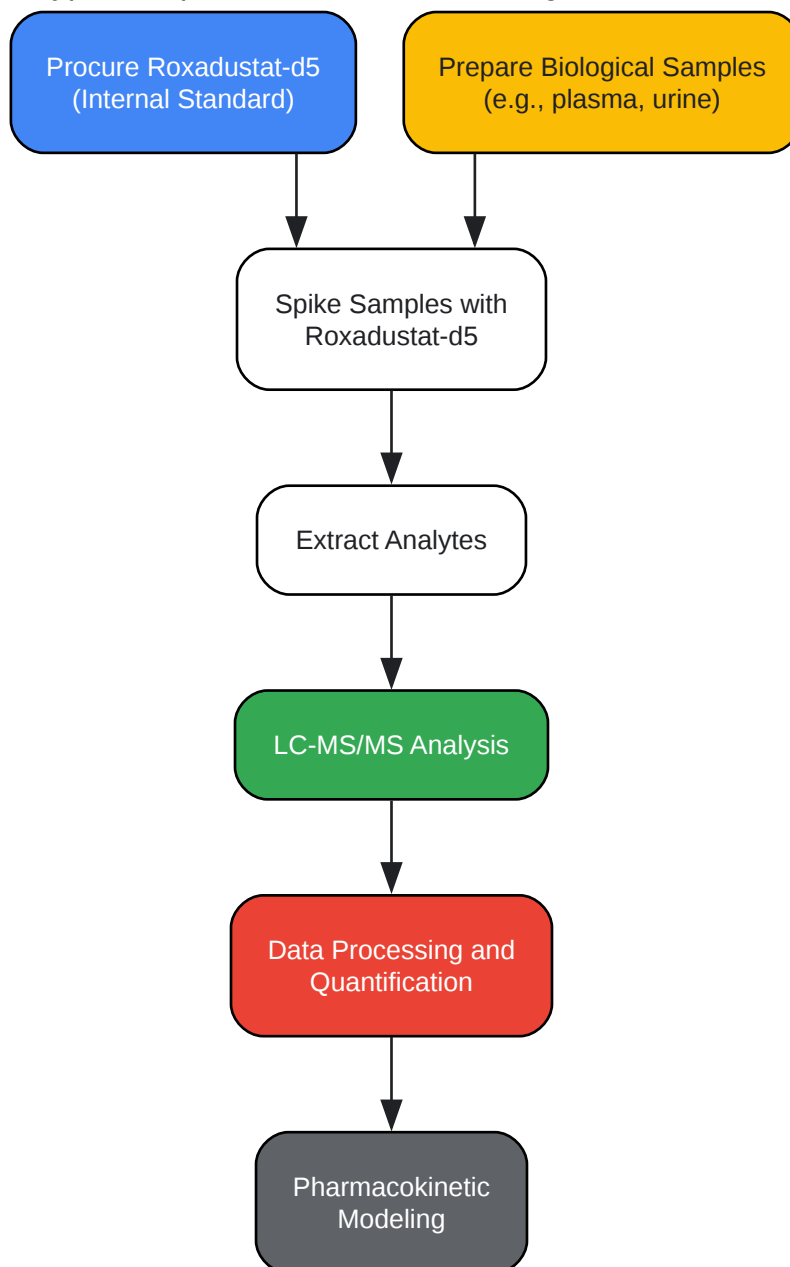
Specific quantitative data for **Roxadustat-d5**, such as detailed physicochemical properties or analytical validation parameters, are not extensively published. However, data for non-deuterated Roxadustat can serve as a useful reference.

Parameter	Value (for Roxadustat)	Reference
Molecular Weight	352.34 g/mol	[8]
IC ₅₀ for HIF-PH1	~1.4 µM	[11]
IC ₅₀ for HIF-PH2	~1.26 µM	[11]
IC ₅₀ for HIF-PH3	~1.32 µM	[11]

Logical Relationships and Experimental Workflow

The following diagram illustrates a typical workflow for a research project involving the use of **Roxadustat-d5** as an internal standard in a pharmacokinetic study.

Typical Experimental Workflow Using Roxadustat-d5



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Caption: Workflow for a pharmacokinetic study using **Roxadustat-d5**.

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